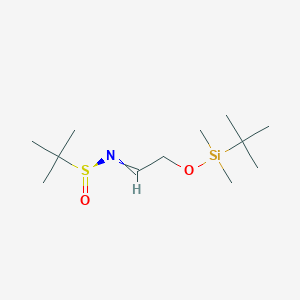
4,4'-dibenzoylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzoylphenyl)phenylmethanone is an organic compound with the molecular formula C26H18O It is a derivative of benzophenone, characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to another phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylphenyl)phenylmethanone typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of benzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-(4-Benzoylphenyl)phenylmethanone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, pressure, and catalyst concentration, to optimize the yield and minimize by-products. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Benzoylphenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-Benzoylphenyl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .
Medicine
In medicine, derivatives of 4-(4-Benzoylphenyl)phenylmethanone are explored for their pharmacological properties. Research is ongoing to investigate its potential as an anti-inflammatory or anticancer agent .
Industry
Industrially, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability .
Mecanismo De Acción
The mechanism of action of 4-(4-Benzoylphenyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A simpler analog with two phenyl rings attached to a carbonyl group.
4-(4-Benzoylphenoxy)phenylmethanone: A similar compound with an additional phenoxy group.
Uniqueness
4-(4-Benzoylphenyl)phenylmethanone stands out due to its extended conjugated system, which enhances its stability and reactivity. This unique structure allows for diverse chemical modifications and applications in various fields of research .
Propiedades
Número CAS |
33090-29-8 |
|---|---|
Fórmula molecular |
C26H18O2 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
[4-(4-benzoylphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H18O2/c27-25(21-7-3-1-4-8-21)23-15-11-19(12-16-23)20-13-17-24(18-14-20)26(28)22-9-5-2-6-10-22/h1-18H |
Clave InChI |
MLNFAVZUSGIURZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














